molecular formula C23H25N3O3 B2481365 1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine CAS No. 380457-42-1

1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine

Cat. No.: B2481365
CAS No.: 380457-42-1
M. Wt: 391.471
InChI Key: BJAKIHNFPJZNSR-UHFFFAOYSA-N
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Description

1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The pyrazole derivative is subsequently reacted with piperidine and a suitable acylating agent to introduce the piperidine moiety and form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]pyrrolidine
  • 1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine

Uniqueness

1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-20-12-11-17(15-21(20)29-2)22-19(23(27)25-13-7-4-8-14-25)16-26(24-22)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAKIHNFPJZNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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